2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a polycyclic heterocyclic molecule featuring a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core substituted with a 4-chlorophenyl group at position 11 and an N-(3,4-dimethylphenyl)acetamide moiety at position 3. Such heterocyclic systems are often explored for pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C23H19ClN6O2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-3-8-18(11-15(14)2)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
ZRHYFTJLYIQAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.83 g/mol. The presence of a chlorophenyl group and a pentazatricyclo moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. Research indicates that it may act as an inhibitor of poly (ADP-ribose) polymerase (PARP) , an enzyme crucial for DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells and modulation of inflammatory responses.
Anticancer Activity
Studies have shown that the compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the disruption of DNA repair processes facilitated by PARP inhibition, leading to enhanced cell death in tumor cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with chronic inflammation.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anticancer | PARP inhibition leading to apoptosis | MCF-7 (breast cancer), A549 (lung cancer) | 15 µM (MCF-7) |
| Anti-inflammatory | Inhibition of cytokine production | RAW 264.7 (macrophages) | 20 µM |
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated the efficacy of the compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 and A549 cells with IC50 values around 15 µM and 20 µM respectively. The study concluded that the compound's ability to induce apoptosis through PARP inhibition presents a promising avenue for cancer therapy. -
Evaluation of Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of the compound using RAW 264.7 macrophages. The findings revealed a marked reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound at concentrations above 20 µM, suggesting its potential use in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related analogs identified in the literature (Table 1).
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Complexity: The target compound’s pentazatricyclic core (5 N atoms) distinguishes it from analogs with fewer nitrogen atoms (e.g., 4 N in , 6 N in ). The hexaazatricyclo analog features a six-nitrogen core, which may increase rigidity and thermal stability, as evidenced by its crystallographic R-factor of 0.035 in single-crystal studies.
Substituent Effects :
- Chlorophenyl Groups : All compounds include a 4-chlorophenyl group, suggesting shared interest in leveraging halogen bonding for target interactions.
- Acetamide Variations : The target compound’s N-(3,4-dimethylphenyl)acetamide group introduces steric hindrance absent in the ethyl-linked acetamide of or the thiadiazole-linked variant in . This may reduce off-target interactions in biological systems.
- Sulfur Incorporation : Compounds and include sulfur atoms (thia or sulfanyl groups), which can alter electronic properties (e.g., increased π-acidity) and metabolic pathways compared to nitrogen-only analogs.
Synthetic Accessibility :
- The tetraazatetracyclic compound is commercially available (CAS 1359201-72-1), suggesting established synthetic routes, whereas the target compound’s synthesis may require more specialized protocols due to its pentazatricyclic backbone.
Computational Predictions: Molecular docking studies (e.g., AutoDock4 ) could predict binding modes for these analogs.
Research Implications
- Biological Activity : While explicit data on the target compound’s activity is lacking, structural analogs like and are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic frameworks. The dimethylphenyl group in the target compound may confer improved selectivity over phenyl or thiadiazole substituents.
- Stability and Reactivity : The hexaazatricyclo compound demonstrates crystallographic stability (low R-factor), suggesting that nitrogen-rich cores are synthetically tractable. In contrast, sulfur-containing analogs may exhibit higher reactivity due to sulfur’s nucleophilic character.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
